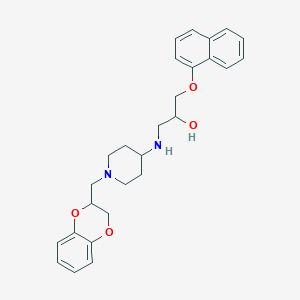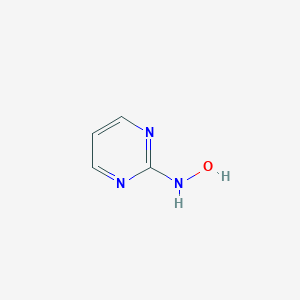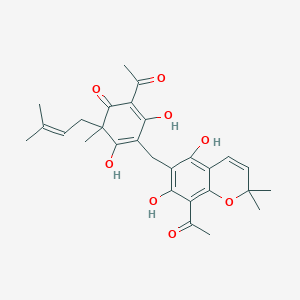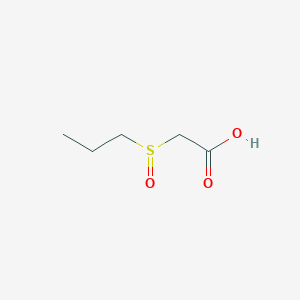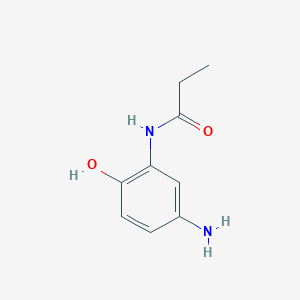
N-(5-amino-2-hydroxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-amino-2-hydroxyphenyl)propanamide, also known as APAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APAP is an organic compound that belongs to the class of amides and is commonly used in the synthesis of other chemical compounds.
科学研究应用
N-(5-amino-2-hydroxyphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. N-(5-amino-2-hydroxyphenyl)propanamide has also been shown to be effective in treating inflammation, pain, and fever. In addition, N-(5-amino-2-hydroxyphenyl)propanamide has been used as a precursor in the synthesis of other chemical compounds, including pharmaceuticals.
作用机制
The mechanism of action of N-(5-amino-2-hydroxyphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of the cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain and fever. By inhibiting the production of prostaglandins, N-(5-amino-2-hydroxyphenyl)propanamide reduces inflammation, pain, and fever.
生化和生理效应
N-(5-amino-2-hydroxyphenyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(5-amino-2-hydroxyphenyl)propanamide has also been shown to reduce the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of the immune response. In addition, N-(5-amino-2-hydroxyphenyl)propanamide has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
实验室实验的优点和局限性
N-(5-amino-2-hydroxyphenyl)propanamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without significant degradation. However, N-(5-amino-2-hydroxyphenyl)propanamide has some limitations. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(5-amino-2-hydroxyphenyl)propanamide can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research on N-(5-amino-2-hydroxyphenyl)propanamide. One area of research is the development of new synthetic methods for N-(5-amino-2-hydroxyphenyl)propanamide that can improve yield and purity. Another area of research is the identification of new applications for N-(5-amino-2-hydroxyphenyl)propanamide, particularly in the treatment of inflammatory diseases and cancer. Finally, research is needed to better understand the mechanism of action of N-(5-amino-2-hydroxyphenyl)propanamide and its effects on the immune system and other physiological processes.
Conclusion:
In conclusion, N-(5-amino-2-hydroxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by the reaction of 5-nitrosalicylaldehyde and glycine and has been found to have antibacterial, antifungal, and antitumor properties. N-(5-amino-2-hydroxyphenyl)propanamide works by inhibiting the activity of the cyclooxygenase enzymes, which reduces inflammation, pain, and fever. It has several biochemical and physiological effects, including reducing the levels of inflammatory cytokines and reducing the activity of the NF-κB pathway. N-(5-amino-2-hydroxyphenyl)propanamide has several advantages for use in laboratory experiments, but also has some limitations. Finally, there are several future directions for research on N-(5-amino-2-hydroxyphenyl)propanamide, including the development of new synthetic methods and the identification of new applications.
合成方法
N-(5-amino-2-hydroxyphenyl)propanamide is synthesized by the reaction of 5-nitrosalicylaldehyde and glycine in the presence of sodium borohydride. The resulting product is then further reacted with acetic anhydride to yield N-(5-amino-2-hydroxyphenyl)propanamide. This synthesis method is widely used in the laboratory and has been optimized for high yield and purity.
属性
CAS 编号 |
130024-70-3 |
|---|---|
产品名称 |
N-(5-amino-2-hydroxyphenyl)propanamide |
分子式 |
C9H12N2O2 |
分子量 |
180.2 g/mol |
IUPAC 名称 |
N-(5-amino-2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-9(13)11-7-5-6(10)3-4-8(7)12/h3-5,12H,2,10H2,1H3,(H,11,13) |
InChI 键 |
WSYCHWCNRWWVKN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)N)O |
规范 SMILES |
CCC(=O)NC1=C(C=CC(=C1)N)O |
同义词 |
Propanamide, N-(5-amino-2-hydroxyphenyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



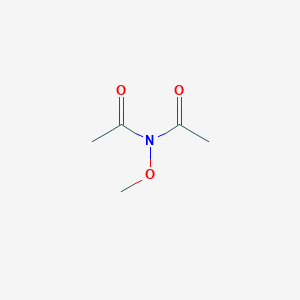
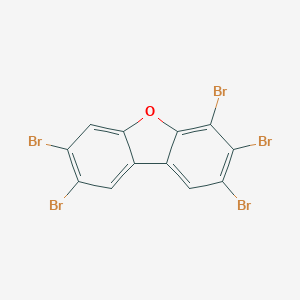
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
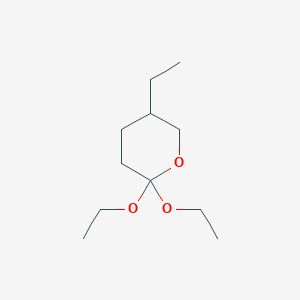
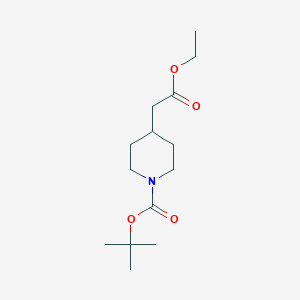

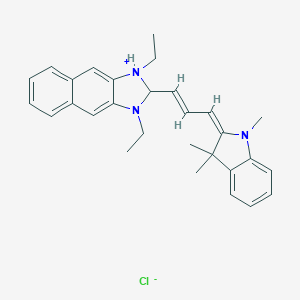
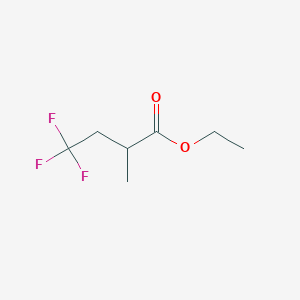
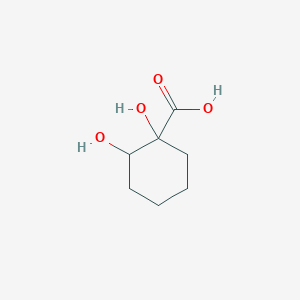
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
